molecular formula C19H14ClFN4O B2865048 1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-86-8

1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2865048
CAS No.: 942008-86-8
M. Wt: 368.8
InChI Key: QXJTZGKHQWQGIF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a high-purity chemical compound designed for oncology research and early-stage drug discovery. This molecule belongs to the pyrazolo[3,4-d]pyridazine chemical class, a privileged scaffold in medicinal chemistry known for its potential to interact with key cancer-related cellular targets . The specific substitution pattern on this core structure is engineered to enhance its bioactivity and binding properties. The 1-(3-chlorophenyl) and 6-(2-fluorobenzyl) substituents are strategically chosen to facilitate interactions with hydrophobic regions of enzyme binding pockets, a design principle supported by structure-activity relationship (SAR) studies of analogous heterocyclic compounds . The 4-methyl group can fine-tune the molecule's electronic properties and metabolic stability. This compound is representative of a growing class of small molecules being investigated to address the challenge of targeting transcription factors and other proteins once considered "undruggable" . Its core structure is related to novel bicyclic heterocycles that have shown promise in computational screenings against a panel of 31 cancer-relevant cellular proteins, indicating its potential as a versatile hit for chemical biology investigations . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological tool compound to probe biological pathways in cancer cell lines. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-[(2-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-16-10-22-25(15-7-4-6-14(20)9-15)18(16)19(26)24(23-12)11-13-5-2-3-8-17(13)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJTZGKHQWQGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazolo derivatives, emphasizing substituent effects and reported activities:

Compound Name Substituents (Positions) Core Structure Key Biological Activity Potency (IC₅₀) Selectivity Notes Reference
1-(3-Chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 1: 3-ClPh; 6: 2-F-Bn; 4: Me Pyrazolo[3,4-d]pyridazinone Not fully characterized N/A Hypothesized kinase selectivity
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 1: 4-F-Ph; 6: 4-F-Bn; 4: Me Pyrazolo[3,4-d]pyridazinone Unknown N/A Enhanced lipophilicity
HS38 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-4-oxo-pyrazolo[3,4-d]pyrimidine) 1: 3-ClPh; 6: thioether; 4: oxo Pyrazolo[3,4-d]pyrimidine DAPK1 inhibition 12 nM High selectivity over DAPK3
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 1: Ph; 3: 4-ClPh; 4: Me Pyrazolo[3,4-b]pyridinone Anticancer screening N/A Moderate cytotoxicity

Key Findings:

Substituent Position and Selectivity: The 2-fluorobenzyl group in the target compound may confer distinct steric interactions compared to the 4-fluorobenzyl analogue (). The 3-chlorophenyl substituent (vs. 4-fluorophenyl in ) introduces electron-withdrawing effects, which could modulate binding affinity in kinase-active sites .

Core Structure Impact: Pyrazolo[3,4-d]pyridazinones (target compound) exhibit a planar aromatic core, favoring π-π stacking interactions with kinases, while pyrazolo[3,4-b]pyridinones () have a non-planar structure due to ring fusion differences, reducing enzymatic inhibition potency .

Biological Activity Trends: Thioether-containing analogues like HS38 () demonstrate nanomolar potency against DAPK1, suggesting that sulfur-based substitutions at position 6 enhance kinase inhibition. The target compound’s 2-fluorobenzyl group may mimic this effect via hydrophobic interactions .

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